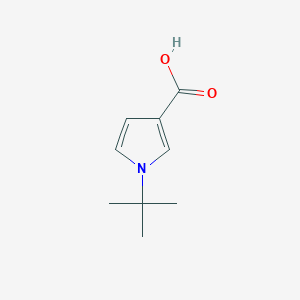

1-tert-butyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTRRTBGDRLPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Specifically, N-substituted pyrrole-3-carboxylic acids are valuable building blocks in drug discovery, lending themselves to a variety of chemical modifications. This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a compound of interest for the development of novel therapeutic agents. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations.

Synthetic Strategy: A Two-Step Approach from 1-tert-butyl-1H-pyrrole

While classical methods like the Paal-Knorr and Hantzsch syntheses are fundamental for constructing pyrrole rings, a more direct and often higher-yielding approach for the target molecule begins with the commercially available 1-tert-butyl-1H-pyrrole.[1][2] Our strategy hinges on a two-step sequence:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrole ring.

-

Oxidation: Conversion of the resulting aldehyde to the desired carboxylic acid.

This pathway is advantageous due to the ready availability of the starting material and the generally high efficiency and regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles. The bulky tert-butyl group on the nitrogen atom sterically hinders the C2 and C5 positions, thereby favoring electrophilic substitution at the C3 position.

Visualizing the Synthesis

Caption: Overall synthetic workflow for 1-tert-butyl-1H-pyrrole-3-carboxylic acid.

Part 1: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism of Vilsmeier-Haack Formylation

The mechanism proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.

-

Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrrole.

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrrole-3-carbaldehyde

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-tert-butyl-1H-pyrrole | 123.21 | 10.0 g | 0.081 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 13.7 g (8.4 mL) | 0.089 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated sodium bicarbonate soln. | - | 150 mL | - |

| Saturated sodium chloride soln. (Brine) | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (8.4 mL, 0.089 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Dissolve 1-tert-butyl-1H-pyrrole (10.0 g, 0.081 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.

-

Add the pyrrole solution dropwise to the cold Vilsmeier reagent solution over 1 hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (150 mL). Caution: This is an exothermic process and may cause vigorous gas evolution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tert-butyl-1H-pyrrole-3-carbaldehyde as a pale yellow oil.

Characterization of 1-tert-butyl-1H-pyrrole-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molar Mass | 151.21 g/mol |

| Appearance | Pale yellow oil |

| ¹³C NMR (CDCl₃) | Spectral data available in public databases.[4] |

| CAS Number | 30186-46-0[4] |

Part 2: Oxidation of 1-tert-butyl-1H-pyrrole-3-carbaldehyde

The oxidation of the aldehyde to a carboxylic acid is the final step in the synthesis. Several reagents can accomplish this transformation, including potassium permanganate (KMnO₄) and silver(I) oxide (Ag₂O).[5][6] Silver oxide is a mild and effective reagent for the oxidation of aldehydes, often used in the Tollens' test, and is particularly suitable for substrates that may be sensitive to harsher oxidizing agents.[5]

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-tert-butyl-1H-pyrrole-3-carbaldehyde | 151.21 | 5.0 g | 0.033 |

| Silver(I) oxide (Ag₂O) | 231.74 | 9.2 g | 0.040 |

| Sodium hydroxide (NaOH) | 40.00 | 2.6 g | 0.066 |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Hydrochloric acid (HCl), 2 M | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-tert-butyl-1H-pyrrole-3-carbaldehyde (5.0 g, 0.033 mol) in ethanol (50 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (2.6 g, 0.066 mol) in water (50 mL).

-

Add the sodium hydroxide solution to the flask containing the aldehyde.

-

To this mixture, add silver(I) oxide (9.2 g, 0.040 mol) in one portion.

-

Heat the reaction mixture to a gentle reflux and stir for 2-3 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed. A characteristic silver mirror may form on the walls of the flask.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated silver metal and any unreacted silver oxide. Wash the filter cake with a small amount of water.

-

Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-tert-butyl-1H-pyrrole-3-carboxylic acid as a white solid.

Characterization of 1-tert-butyl-1H-pyrrole-3-carboxylic acid

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molar Mass | 167.21 g/mol |

| Appearance | White solid |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid starting from 1-tert-butyl-1H-pyrrole. The Vilsmeier-Haack formylation followed by silver oxide oxidation provides a practical route to this valuable building block. The provided protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. This synthetic strategy offers a solid foundation for researchers and drug development professionals engaged in the exploration of novel pyrrole-based compounds.

References

-

The Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. Available from [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

-

PubMed Central. (2015). Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-tert-butyl-1h-pyrrole-3-carbaldehyde (C9H13NO). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2020). What are the products of aromatic oxidation of this compound?. Retrieved from [Link]

-

ResearchGate. (2007). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Oxidation of tert-butyl alcohol with potassium permanganate. Retrieved from [Link]

-

ResearchGate. (2023). Silver nitrate-catalyzed oxidation of aldehydes to carboxylic acids by H2O2. Retrieved from [Link]

- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | C9H13NO | CID 6485565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore efficient synthetic methodologies, and analyze its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole framework is a privileged structural motif, forming the core of numerous biologically active natural products and blockbuster pharmaceuticals, such as Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in drug design. 1-tert-butyl-1H-pyrrole-3-carboxylic acid is a strategically designed derivative that combines the pyrrole core with two key functional groups that modulate its steric and electronic properties:

-

N-tert-butyl Group: This bulky substituent provides steric shielding, which can direct the regioselectivity of further reactions and enhance the metabolic stability of derivative compounds by hindering enzymatic degradation. It also acts as an electron-donating group, increasing the electron density of the pyrrole ring.

-

C-3 Carboxylic Acid: This group serves as a versatile synthetic handle for a wide range of chemical transformations, including the formation of amides, esters, and other derivatives.[4] It is an electron-withdrawing group, influencing the overall reactivity of the aromatic system.

This guide will dissect these features to provide a holistic understanding of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in research and development. While some experimental data for this specific molecule is not widely published, we can characterize it based on available information and comparison with analogous structures.

Core Properties Summary

| Property | Value | Source |

| CAS Number | 1266364-46-8 | [5] |

| Molecular Formula | C₉H₁₃NO₂ | [5] |

| Molecular Weight | 167.21 g/mol | [5][6] |

| SMILES | C(C)(C)(C)N1C=C(C=C1)C(=O)O | [5] |

| Appearance | Expected to be a crystalline solid. | Inferred |

| pKa | Not experimentally determined. For comparison, the pKa of the parent 1H-pyrrole-3-carboxylic acid is 4.453 at 25°C.[6] The electron-donating tert-butyl group may slightly increase this value. | |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | [5] |

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically in the aromatic region (δ 6.0-7.5 ppm).[1] A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would appear in the upfield region (δ 1.4-1.6 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the tert-butyl group (quaternary and methyl carbons), the four distinct carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid, which is expected in the range of δ 165-175 ppm.[7]

-

IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[7][8] A strong C=O stretching absorption for the carbonyl group is expected around 1670-1700 cm⁻¹.[7] C-H stretching bands for the aromatic ring and the alkyl group will appear just above and below 3000 cm⁻¹, respectively.[8]

Synthesis: A Modern Approach via Continuous Flow Chemistry

Traditional multi-step batch syntheses of pyrrole carboxylic acids are often inefficient. A highly effective and scalable method for preparing diversely substituted pyrrole-3-carboxylic acids, including the title compound, is the Hantzsch pyrrole synthesis adapted for a one-step continuous flow process.[1][9][10][11]

This methodology offers significant advantages in terms of efficiency, safety, and atom economy.[9][11] The key insight is the strategic use of a tert-butyl ester as a precursor, which is hydrolyzed in situ by the hydrogen bromide (HBr) byproduct generated during the pyrrole ring formation.[1][9][11]

Experimental Protocol: One-Step Hantzsch Flow Synthesis

This protocol is adapted from the methodology developed by Cosford and colleagues.[9][10][11]

-

Reagent Preparation:

-

Solution A: Prepare a 0.5 M solution in DMF containing tert-butyl acetoacetate (2.2 equiv), tert-butylamine (1.0 equiv), and N,N-diisopropylethylamine (DIPEA) (0.5 equiv). Causality: Using a sub-stoichiometric amount of the DIPEA base is critical. It neutralizes some, but not all, of the HBr generated, allowing the remaining acid to catalyze the in-situ hydrolysis of the tert-butyl ester.[11]

-

Solution B: Prepare a 0.5 M solution of an appropriate α-bromoketone (e.g., bromoacetone) (1.0 equiv) in DMF.

-

-

Flow Reactor Setup:

-

Solutions A and B are pumped through separate inlets into a T-mixer.

-

The combined stream is then passed through a heated microreactor coil (e.g., PFA tubing) maintained at 200 °C. The system pressure is maintained at approximately 5 bar to prevent boiling.

-

-

Reaction and Hydrolysis:

-

The reagents react within the heated coil for a residence time of approximately 8 minutes to form the N-tert-butyl pyrrole ring.[11]

-

Simultaneously, the HBr generated reacts with the intermediate tert-butyl 1-tert-butyl-1H-pyrrole-3-carboxylate to cleave the ester and yield the final carboxylic acid product.[9][11]

-

-

Workup and Purification:

-

The output stream from the reactor is cooled and collected.

-

The solvent (DMF) is removed under reduced pressure.

-

The crude product is purified using standard techniques such as recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Continuous flow synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-tert-butyl-1H-pyrrole-3-carboxylic acid is governed by the interplay between the electron-rich aromatic ring and its two substituents.

Reactivity of the Pyrrole Ring

Pyrroles are aromatic systems that readily undergo electrophilic aromatic substitution.[12] The reaction is highly regioselective, driven by the electronic effects of the existing substituents.

-

Directing Effects:

-

The N-tert-butyl group is electron-donating (+I effect) and acts as an ortho, para-director, activating the C2 and C5 positions for electrophilic attack.

-

The C3-carboxylic acid group is electron-withdrawing (-M effect) and acts as a meta-director, deactivating the ring but directing incoming electrophiles to the C5 position.

-

-

Predicted Outcome: The combined influence of these two groups strongly favors electrophilic substitution at the C5 position , which is activated by the nitrogen and meta to the carboxylic acid. Substitution at C2 is also possible but may be less favored and sterically hindered.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a vast array of derivatives, making the parent compound a valuable intermediate. Standard transformations include:

-

Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., TBTU, HATU, EDC) provides access to a library of pyrrole-3-carboxamides.[4] These amides are of particular interest as many biologically active molecules contain this functional group.[2]

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Pathways Diagram

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

The primary value of 1-tert-butyl-1H-pyrrole-3-carboxylic acid lies in its role as a versatile intermediate for constructing more complex molecules.

-

Medicinal Chemistry: The pyrrole-3-carboxamide scaffold, directly accessible from this acid, is of high interest. For instance, related derivatives have been synthesized and evaluated as potent and selective cannabinoid receptor 1 (CB1) inverse agonists.[1][9][10][11] The ability to easily generate diverse amide libraries from this starting material accelerates the structure-activity relationship (SAR) studies crucial for lead optimization in drug discovery.

-

Materials Science: N-substituted pyrroles are precursors to conductive polymers and other advanced materials. The functional handles on this molecule allow it to be incorporated into larger polymer backbones or used to create functional coatings.

Safety and Handling

As a laboratory chemical, 1-tert-butyl-1H-pyrrole-3-carboxylic acid should be handled with appropriate care, following good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8 °C), and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

1-tert-butyl-1H-pyrrole-3-carboxylic acid is a high-value chemical scaffold that offers a unique combination of steric control and synthetic versatility. Its robust synthesis via modern continuous flow methods and the dual reactivity of its aromatic core and carboxylic acid function make it an indispensable tool for chemists. For professionals in drug development and materials science, this compound provides a reliable and strategically designed starting point for the creation of novel, high-performance molecules.

References

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.

- Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Taylor & Francis Online.

- 1-(tert-butyl)-1H-pyrrole-3-carboxylic acid. ChemShuttle.

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

1H-Pyrrole-3-carboxylic acid, 4-(4-acetyloxyphenylamino)-1-tert-butyl-5-oxo-2,5-dihydro-, ethyl ester - Mass Spectrum (GC). SpectraBase. [Link]

-

Pyrrole. Wikipedia. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

-

tert-butyl 1H-pyrrole-1-carboxylate. PubChem. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

pyrrole-1-carboxylic acid, tert-butyl ethyl - Mass Spectrum (GC). SpectraBase. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

N-Boc-pyrrole. Cheméo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 4. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 5. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1782292-37-8|1-(tert-Butoxycarbonyl)-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [amp.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid

CAS Number: 1266364-46-8

This guide provides a comprehensive overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

1-tert-butyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative with a tert-butyl group on the nitrogen atom and a carboxylic acid group at the 3-position of the pyrrole ring. The presence of these functional groups significantly influences its chemical and physical properties, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1266364-46-8 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Physical State | Not specified, likely a solid | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | [1] |

| pKa | Data not available |

Synthesis and Manufacturing

A notable and efficient method for the synthesis of diversely substituted pyrrole-3-carboxylic acids, including the tert-butyl variant, is a one-step continuous flow process.[2][3][4][5][6][7] This method offers significant advantages over traditional batch synthesis, such as being highly efficient, atom-economical, and environmentally friendly.[2][3]

The synthesis is based on the Hantzsch pyrrole synthesis and involves the reaction of a β-ketoester (tert-butyl acetoacetate), an amine (tert-butylamine), and an α-haloketone. A key innovation in this flow synthesis is the in situ hydrolysis of the resulting tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction is utilized to cleave the tert-butyl ester, directly yielding the desired carboxylic acid in a single microreactor.[2][3][4][5][6][7]

Experimental Protocol: Continuous Flow Synthesis

This protocol is a generalized representation based on the principles of the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.

Materials:

-

tert-Butyl acetoacetate

-

tert-Butylamine

-

α-Bromo ketone (e.g., 2-bromoacetophenone)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Flow reactor system with a microreactor

Procedure:

-

Prepare a solution of tert-butyl acetoacetate, tert-butylamine, and DIPEA in DMF.

-

Prepare a separate solution of the α-bromo ketone in DMF.

-

Using a syringe pump, introduce the two solutions into a T-mixer connected to a heated microreactor.

-

The reaction mixture is heated within the microreactor to facilitate the Hantzsch pyrrole synthesis.

-

The HBr generated in situ subsequently catalyzes the hydrolysis of the intermediate tert-butyl ester to the carboxylic acid.

-

The product stream exiting the reactor is collected, and the desired 1-tert-butyl-1H-pyrrole-3-carboxylic acid is isolated and purified using standard techniques such as crystallization or chromatography.

The scale-up potential of this flow process has been demonstrated, making it a viable method for producing significant quantities of this important intermediate.[5]

Reactivity Profile

The reactivity of 1-tert-butyl-1H-pyrrole-3-carboxylic acid is governed by the interplay of the electron-rich pyrrole ring and the electronic effects of the N-tert-butyl and C3-carboxylic acid substituents.

Pyrrole Ring Reactivity:

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms.[8] Electrophilic attack generally occurs at the α-position (C2 or C5) due to the greater stability of the resulting intermediate cation.[8] However, the presence of the bulky tert-butyl group on the nitrogen may sterically hinder attack at the C2 and C5 positions, potentially influencing the regioselectivity of electrophilic substitution reactions.

Influence of Substituents:

-

N-tert-butyl group: This bulky alkyl group is electron-donating through induction, further increasing the electron density of the pyrrole ring and its reactivity towards electrophiles. It also enhances the lipophilicity of the molecule.

-

C3-carboxylic acid group: The carboxylic acid group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivating effect is most pronounced at the positions ortho and para to the carboxylic acid group (C2 and C4).

Key Reactions:

-

Amide Coupling: The carboxylic acid functionality is readily converted to amides through standard coupling reactions. This is a crucial transformation for the use of this molecule as a building block in drug discovery, allowing for the introduction of diverse substituents.

-

Esterification: The carboxylic acid can be converted to its corresponding esters through various esterification methods.

-

Electrophilic Substitution: While the carboxylic acid group is deactivating, electrophilic substitution reactions such as halogenation, nitration, and acylation may still be possible under specific conditions, with the regioselectivity being influenced by both the directing effect of the N-tert-butyl group and the deactivating effect of the carboxylic acid.

Applications in Drug Development

The pyrrole framework is a common motif in a wide range of biologically active natural products and pharmaceutical agents, exhibiting properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities.[3] 1-tert-butyl-1H-pyrrole-3-carboxylic acid serves as a valuable intermediate in the synthesis of such compounds.

Cannabinoid Receptor 1 (CB1) Inverse Agonists:

A significant application of 1-tert-butyl-1H-pyrrole-3-carboxylic acid is in the synthesis of cannabinoid receptor 1 (CB1) inverse agonists.[2][3][4][5][6][7] CB1 receptors are a target for the treatment of various conditions, including obesity, metabolic syndrome, and addiction. By using the carboxylic acid as a handle for further functionalization, researchers can synthesize libraries of compounds to explore the structure-activity relationships for CB1 receptor modulation.

Other Potential Applications:

The versatility of the pyrrole-3-carboxylic acid scaffold suggests its potential use in the synthesis of a broader range of therapeutic agents. The ability to modify both the pyrrole ring and the carboxylic acid group allows for the creation of diverse chemical libraries for screening against various biological targets.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-tert-butyl-1H-pyrrole-3-carboxylic acid. The following information is based on general principles for handling similar chemical compounds.

General Precautions:

-

Use only with adequate ventilation to avoid breathing fumes or dust.[2][4][9]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][4][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible substances such as strong oxidizing agents.

First Aid:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][9]

-

In case of skin contact: Wash off with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

1-tert-butyl-1H-pyrrole-3-carboxylic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via continuous flow technology, coupled with its tunable reactivity, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of CB1 receptor modulation. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field.

References

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

Chemchart. (n.d.). 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (3719-45-7). [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182–5185. [Link]

-

Chemchart. (n.d.). 3-bromo-5-tert-butylbenzene-1,2-diol (38475-36-4). [Link]

-

Wikipedia. (2024). Pyrrole. [Link]

-

Chemchart. (n.d.). 5-TERT-BUTYL-4-(CHLOROMETHYL)-2-FURAMIDE. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]

-

Semantic Scholar. (n.d.). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. [Link]

-

Chemchart. (n.d.). 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9). [Link]

Sources

- 1. zycz.cato-chem.com [zycz.cato-chem.com]

- 2. aksci.com [aksci.com]

- 3. 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (3719-45-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. capotchem.cn [capotchem.cn]

- 5. researchgate.net [researchgate.net]

- 6. Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step | De Rosa | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid

This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.

Core Molecular and Physical Properties

1-tert-butyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle fundamental to many biologically active molecules. The tert-butyl group at the N1 position provides steric hindrance and influences the electronic properties of the pyrrole ring, enhancing its stability and modulating its reactivity. This substitution is critical in synthetic strategies, often preventing unwanted side reactions.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C9H13NO2 | ChemShuttle[1], CymitQuimica[2] |

| Molecular Weight | 167.21 g/mol | CymitQuimica[2], Chem-Impex[3], PubChem[4] |

| CAS Number | 1266364-46-8 | ChemShuttle[1] |

| Appearance | Typically a solid | N/A |

| Storage Conditions | 2-8 °C | ChemShuttle[1] |

Synthesis and Mechanistic Considerations

The synthesis of pyrrole-3-carboxylic acids is a cornerstone of heterocyclic chemistry, with various methods developed to achieve diverse substitution patterns. The pyrrole framework is a common motif in a wide array of biologically active natural products and pharmaceuticals, exhibiting properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities.[5][6]

Hantzsch Pyrrole Synthesis: A Modern Flow Chemistry Approach

A highly efficient and contemporary method for synthesizing pyrrole-3-carboxylic acid derivatives is the Hantzsch pyrrole synthesis, particularly when adapted to a continuous flow process. This method offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and atom economy.[5][6][7]

The core reaction involves a three-component condensation of a β-ketoester (like tert-butyl acetoacetate), a primary amine, and an α-haloketone.[5][6][7] A key innovation in this process is the in situ hydrolysis of the resulting tert-butyl ester. The hydrobromic acid (HBr) generated as a byproduct of the Hantzsch reaction is utilized to cleave the tert-butyl ester, yielding the desired carboxylic acid in a single, continuous operation.[5][6][7] This eliminates the need for a separate deprotection step, streamlining the synthesis significantly.

Experimental Protocol: Continuous Flow Synthesis of a Pyrrole-3-Carboxylic Acid Derivative

This protocol is adapted from the general method described by Cosford et al. for the synthesis of highly substituted pyrrole-3-carboxylic acids.[5][6][7]

-

Reagent Preparation:

-

Solution A: Prepare a solution of the primary amine (e.g., tert-butylamine) and a β-ketoester (e.g., tert-butyl acetoacetate) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Solution B: Prepare a solution of the α-haloketone in DMF.

-

Solution C: Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF. This is used to neutralize the HBr byproduct if the ester is the desired final product. For the synthesis of the carboxylic acid, this stream may be omitted to allow for in situ hydrolysis.[7]

-

-

Flow Reactor Setup:

-

Utilize a microreactor system equipped with multiple syringe pumps for precise control of reagent delivery.

-

Connect the reagent syringes (Solutions A, B, and C if applicable) to a mixing junction (T-mixer or Y-mixer) at the inlet of the microreactor chip.

-

The microreactor is heated to the desired reaction temperature (e.g., 150-200°C) to accelerate the reaction.

-

-

Reaction Execution:

-

Pump the reagent solutions into the microreactor at optimized flow rates to control stoichiometry and residence time.

-

The Hantzsch condensation occurs within the heated microreactor, followed by the acid-catalyzed hydrolysis of the tert-butyl ester.

-

The product stream exiting the reactor is collected.

-

-

Work-up and Purification:

-

The collected product mixture is typically diluted with an organic solvent and washed with water or brine to remove DMF and inorganic salts.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by techniques such as silica gel chromatography or recrystallization to yield the pure pyrrole-3-carboxylic acid.

-

The causality for choosing a flow chemistry approach lies in its ability to safely handle highly exothermic reactions and to utilize reactive intermediates, like the HBr byproduct, in a controlled and efficient manner.[6] This method has been successfully scaled up, demonstrating its industrial applicability for producing significant quantities of material.[7]

Caption: Workflow for the continuous flow synthesis of pyrrole-3-carboxylic acids.

Analytical Characterization and Quality Control

To ensure the identity and purity of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm) and distinct signals for the protons on the pyrrole ring.[8][9] The chemical shifts and coupling patterns of the pyrrole protons confirm the 3-substitution pattern.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak corresponding to the calculated molecular weight (167.21).[4][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. By using a suitable column and mobile phase, the percentage purity can be accurately quantified, ensuring the material is suitable for high-stakes applications like drug development.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Key stretches include the O-H of the carboxylic acid and the C=O of the carbonyl group.

Caption: A multi-technique approach to ensure the quality of the synthesized compound.

Applications in Drug Discovery and Materials Science

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[10][11][12] Pyrrole-3-carboxylic acids and their derivatives are crucial intermediates in the synthesis of these complex molecules.

-

Oncology: The pyrrole structure is central to kinase inhibitors like Sunitinib, used in the treatment of renal cell carcinoma and other cancers.[10]

-

Cardiovascular Disease: Atorvastatin, a leading cholesterol-lowering drug, features a complex pyrrole-based core.[10]

-

Anti-inflammatory Agents: Derivatives of pyrrole have shown potent anti-inflammatory and analgesic properties.[12]

-

Materials Science: The N-substituted pyrrole unit is a building block for advanced polymers and coatings, valued for properties like thermal stability and conductivity.[3]

The tert-butyl group in 1-tert-butyl-1H-pyrrole-3-carboxylic acid serves as both a protecting group and a lipophilic moiety, which can be strategically advantageous in modulating the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 1-tert-butyl-1H-pyrrole-3-carboxylic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[13][14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid contact with skin, eyes, and clothing.[13][14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1][13]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[13][14]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

-

This guide provides a foundational understanding of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, grounded in established chemical principles and modern synthetic methodologies. Its utility as a versatile building block ensures its continued relevance in the advancement of science and medicine.

References

-

Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters . Taylor & Francis Online. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters . National Institutes of Health. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters . Syrris. [Link]

-

tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate . PubChem. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters . ResearchGate. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide . MDPI. [Link]

-

tert-butyl 1H-pyrrole-1-carboxylate . PubChem. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . MDPI. [Link]

-

¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents . ResearchGate. [Link]

-

MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester . Autech Industry Co.,Ltd. [Link]

-

From N-Triisopropylsilyl Pyrrole to an Optically Active C-4 Substituted Pyroglutamic Acid: Total Synthesis of Penmacric Acid . The Royal Society of Chemistry. [Link]

-

pyrrole-1-carboxylic acid, tert-butyl ethyl - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

Pyrrole . Wikipedia. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . SciSpace by Typeset. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Pyrrole-1-carboxylic Acid tert-Butyl Ester | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syrris.com [syrris.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

1-tert-butyl-1H-pyrrole-3-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid and Its Derivatives

Introduction: Strategic Importance in Modern Chemistry

The pyrrole ring is a foundational heterocyclic motif, prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives are cornerstones of medicinal chemistry, forming the core of blockbuster drugs like the cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib.[2][3] Within this class, 1-tert-butyl-1H-pyrrole-3-carboxylic acid serves as a particularly valuable scaffold. The N-tert-butyl group is not merely a placeholder; its significant steric bulk and lipophilicity provide a robust anchor that can enhance metabolic stability, modulate solubility, and influence the conformational presentation of the molecule for biological target engagement. It often acts as a permanent, non-labile substituent rather than a temporary protecting group.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for constructing the 1-tert-butyl-1H-pyrrole-3-carboxylic acid core. It delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and details protocols for subsequent derivatization into esters and amides, which are critical for expanding chemical diversity in discovery programs.

Part 1: Core Synthetic Strategies for the Pyrrole-3-Carboxylic Acid Scaffold

The construction of the substituted pyrrole ring is a well-explored area of organic chemistry, with several named reactions offering viable pathways. The choice of method depends on starting material availability, desired substitution patterns, and scalability.

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach

First reported in 1972, the Van Leusen reaction is a powerful method for creating 3-substituted and 3,4-disubstituted pyrroles.[5] It involves a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, and an electron-deficient alkene (a Michael acceptor).[5]

Mechanistic Rationale: The reaction is initiated by the deprotonation of TosMIC by a strong base (e.g., sodium hydride), forming a resonance-stabilized carbanion. This anion then undergoes a Michael addition to an α,β-unsaturated ester, such as ethyl acrylate. The subsequent step is a 5-endo-dig cyclization, where the newly formed carbanion attacks the isocyanide carbon. The resulting intermediate then eliminates the stable p-toluenesulfinate (tosyl) group and tautomerizes to form the aromatic pyrrole ring.[5][6] The use of an acrylate derivative directly installs an ester group at the 3-position, which can be easily hydrolyzed to the desired carboxylic acid.

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Reaction [organic-chemistry.org]

The Latent Therapeutic Potential of the 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Abstract

The pyrrole-3-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 1-tert-butyl-1H-pyrrole-3-carboxylic acid . While direct biological data for this exact molecule remains limited in publicly accessible literature, its structural features suggest significant promise as a foundational building block in drug discovery. This document will, therefore, provide a comprehensive overview of the known biological landscape of closely related pyrrole-3-carboxylic acid derivatives, explore the strategic implications of the N-tert-butyl substitution, and present detailed synthetic methodologies to empower researchers in their exploration of this promising chemical space.

The Pyrrole-3-Carboxylic Acid Core: A Reservoir of Biological Activity

The pyrrole ring is a five-membered aromatic heterocycle that is a key structural component in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives are known to possess a diverse range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] The inclusion of a carboxylic acid group at the 3-position further enhances the molecule's potential for biological interaction, providing a crucial anchor point for binding to enzyme active sites and receptors.

A prime example of the therapeutic success of this scaffold is Atorvastatin, a blockbuster drug for lowering cholesterol.[1] While structurally more complex, its core contains a substituted pyrrole ring that is critical for its biological function. The broad spectrum of activities observed in pyrrole-3-carboxylic acid derivatives underscores the immense potential held within this chemical class.

The Strategic Role of the N-tert-butyl Group

The introduction of a tert-butyl group at the 1-position of the pyrrole ring is a deliberate synthetic choice with significant implications for a molecule's drug-like properties. This bulky, lipophilic substituent can influence several key parameters:

-

Metabolic Stability: The tert-butyl group can act as a metabolic shield, protecting the pyrrole ring from enzymatic degradation, thereby potentially increasing the compound's in vivo half-life.

-

Lipophilicity and Membrane Permeability: The increased lipophilicity imparted by the tert-butyl group can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

-

Target Selectivity: The steric hindrance of the tert-butyl group can enforce a specific conformation on the molecule, potentially leading to higher selectivity for its biological target and reducing off-target effects.

-

Solubility: While increasing lipophilicity, the tert-butyl group can also impact aqueous solubility, a factor that must be carefully balanced during lead optimization.

The interplay of these factors makes 1-tert-butyl-1H-pyrrole-3-carboxylic acid a highly attractive starting point for the development of novel therapeutics with potentially improved pharmacokinetic profiles.

Known Biological Activities of Pyrrole-3-Carboxylic Acid Derivatives

Anticancer Potential

Pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The 1-tert-butyl-1H-pyrrole-3-carboxylic acid scaffold could serve as a basis for the design of novel kinase inhibitors or other targeted anticancer agents.

Anti-inflammatory Activity

Certain pyrrole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The development of novel anti-inflammatory drugs with improved safety profiles is an ongoing area of research, and derivatives of 1-tert-butyl-1H-pyrrole-3-carboxylic acid represent a potential source of such compounds.

Neuroprotective Effects

The role of pyrrole derivatives in neuroprotection is an emerging field of interest.[6] Compounds that possess antioxidant activity or can modulate the activity of enzymes like acetylcholinesterase are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[6] The potential for N-tert-butylated pyrroles to cross the blood-brain barrier makes them intriguing candidates for central nervous system drug discovery.

Antimicrobial and Antiviral Properties

The pyrrole nucleus is a feature of many natural and synthetic antimicrobial and antiviral agents.[1][7] Structure-activity relationship studies have shown that modifications to the pyrrole ring can lead to potent and selective inhibitors of microbial growth and viral replication.

Synthetic Strategies and Methodologies

The synthesis of substituted pyrrole-3-carboxylic acids is well-documented, with various methods available to researchers. A particularly efficient approach is the one-step continuous flow synthesis, which allows for the rapid and scalable production of these compounds.[1][2][8][9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel derivatives of 1-tert-butyl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol: Hantzsch Pyrrole Synthesis in Continuous Flow

This protocol is adapted from a reported method for the synthesis of pyrrole-3-carboxylic acids.[2]

Objective: To synthesize a substituted pyrrole-3-carboxylic acid via a one-step continuous flow Hantzsch reaction.

Materials:

-

tert-butyl acetoacetate

-

Primary amine (e.g., tert-butylamine)

-

α-bromoketone (e.g., 2-bromoacetophenone)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Microreactor system with temperature and pressure control

-

HPLC-MS for reaction monitoring and analysis

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 M solution of tert-butyl acetoacetate, the primary amine, and DIPEA in a 2.2:1:1 molar ratio in DMF.

-

Prepare a 0.5 M solution of the α-bromoketone in DMF.

-

-

System Setup:

-

Set up the microreactor system, preheating it to the desired temperature (e.g., 200 °C) and pressure (e.g., 5.0 bar).

-

-

Reaction Execution:

-

Introduce the two reagent solutions into the microreactor using syringe pumps at equal flow rates.

-

Allow the reaction to proceed for the optimized residence time (e.g., 8 minutes). The HBr generated as a byproduct facilitates the in situ hydrolysis of the intermediate tert-butyl ester to the carboxylic acid.

-

-

Work-up and Purification:

-

Collect the reaction mixture from the outlet of the microreactor.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the desired pyrrole-3-carboxylic acid.

-

-

Analysis:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Future Directions and Conclusion

While the direct biological profile of 1-tert-butyl-1H-pyrrole-3-carboxylic acid is yet to be fully elucidated, the evidence from its chemical neighborhood is compelling. The combination of a biologically validated pyrrole-3-carboxylic acid core with a strategically positioned N-tert-butyl group presents a wealth of opportunities for drug discovery. This scaffold is ripe for exploration in the fields of oncology, inflammation, neurodegenerative diseases, and infectious diseases.

It is the author's belief that the 1-tert-butyl-1H-pyrrole-3-carboxylic acid scaffold represents a valuable, yet underutilized, starting point for the development of the next generation of therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock its full potential.

References

-

Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

-

Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

-

Herath, A. & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

-

Herath, A. & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]

-

Stadler, A. (2010). Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Ghiurca, I. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]

-

Stoyanov, S., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

Ivanov, D. I. (2022). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

Rusu, G. C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. researchgate.net [researchgate.net]

- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to the Pyrrole-3-Carboxylic Acid Scaffold: Investigating the Potential Mechanisms of Action of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Derivatives

This technical guide provides a comprehensive overview of the 1-tert-butyl-1H-pyrrole-3-carboxylic acid scaffold, a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this specific molecule is not extensively documented, its derivatives have shown significant potential in modulating key biological targets. This whitepaper will delve into the established mechanisms of action of these derivatives, providing researchers, scientists, and drug development professionals with a thorough understanding of their therapeutic promise.

Part 1: The Pyrrole-3-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and synthetic molecules of therapeutic importance. Its unique electronic properties and ability to participate in various chemical interactions make it a "privileged scaffold" in medicinal chemistry. The pyrrole framework is found in a wide array of biologically active compounds, exhibiting pharmacological properties that include antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1]

Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant attention due to their successful incorporation into drugs targeting a range of diseases. The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities.

Part 2: 1-tert-butyl-1H-pyrrole-3-carboxylic Acid: A Key Synthetic Intermediate

Chemical Properties and Structure

1-tert-butyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound featuring a pyrrole ring substituted with a tert-butyl group at the nitrogen atom and a carboxylic acid at the 3-position. The tert-butyl group is a bulky, sterically hindering moiety that plays a significant role in the compound's utility in organic synthesis.

Role as a Versatile Building Block

The primary role of 1-tert-butyl-1H-pyrrole-3-carboxylic acid in drug discovery and development is that of a versatile building block. The tert-butyl group serves as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent chemical transformations.[1] This allows for selective modifications at other positions of the pyrrole ring, most notably the carboxylic acid group, which is often converted to an amide.

The tert-butyl group can be readily removed under acidic conditions, a process known as deprotection, to yield the free N-H pyrrole if desired.[1] This synthetic flexibility makes 1-tert-butyl-1H-pyrrole-3-carboxylic acid a valuable starting material for the creation of a wide range of more complex and biologically active molecules.

Part 3: Potential Mechanisms of Action of Pyrrole-3-Carboxamide Derivatives

The conversion of the carboxylic acid of 1-tert-butyl-1H-pyrrole-3-carboxylic acid to various amides has led to the discovery of potent modulators of several important biological targets. Two of the most well-documented mechanisms of action for these pyrrole-3-carboxamide derivatives are Cannabinoid Receptor 1 (CB1) inverse agonism and mitochondrial complex II inhibition.

Cannabinoid Receptor 1 (CB1) Inverse Agonism

The Endocannabinoid System and the CB1 Receptor

The endocannabinoid system (ECS) is a complex, widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including appetite, pain, mood, and memory. The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the ECS and is primarily expressed in the central nervous system.

Mechanism of CB1 Inverse Agonism

Unlike neutral antagonists that simply block the binding of agonists, inverse agonists bind to the same receptor and stabilize it in an inactive conformation, leading to a reduction in the receptor's basal or constitutive activity. For the CB1 receptor, this results in effects opposite to those of agonists like anandamide or THC. Pyrrole-3-carboxamide derivatives have been identified as potent CB1 inverse agonists.[1][2][3]

Structure-Activity Relationship (SAR) of Pyrrole-3-Carboxamide CB1 Inverse Agonists

The biological activity of these compounds is highly dependent on the nature of the substituents on the pyrrole ring and the amide nitrogen. Key SAR findings include:

-

Amide Substituent: The group attached to the amide nitrogen is critical for potency and selectivity.

-

Pyrrole Substituents: Modifications at other positions of the pyrrole ring can fine-tune the compound's pharmacological profile.

Therapeutic Implications

The development of CB1 inverse agonists has been pursued for the treatment of obesity and metabolic disorders, as they have been shown to reduce food intake and improve metabolic parameters.

Mitochondrial Complex II Inhibition

The Electron Transport Chain and the Role of Complex II

Mitochondria are the primary sites of cellular respiration, a process that generates the majority of the cell's ATP. The electron transport chain (ETC), located on the inner mitochondrial membrane, is a series of protein complexes that transfer electrons and pump protons to create a proton gradient that drives ATP synthesis. Complex II, also known as succinate dehydrogenase, is a key enzyme in both the citric acid cycle and the ETC.

Mechanism of Complex II Inhibition by Pyrrole Carboxamides

Certain pyrrole carboxamides have been identified as potent inhibitors of mitochondrial complex II. These compounds typically act by binding to the ubiquinone (Coenzyme Q) binding site of the complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the ETC leads to a decrease in ATP production and can induce oxidative stress.

Implications in Agrochemical and Therapeutic Development

Complex II inhibitors are widely used as fungicides in agriculture. In the context of human health, the inhibition of complex II is being explored as a potential anti-cancer strategy, as some cancer cells are more vulnerable to disruptions in mitochondrial metabolism.

Part 4: Experimental Protocols for a Self-Validating System

The following protocols provide a framework for the synthesis and biological evaluation of pyrrole-3-carboxamide derivatives, starting from 1-tert-butyl-1H-pyrrole-3-carboxylic acid.

Synthesis and Deprotection of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Derivatives.

This protocol describes a general method for the synthesis of a pyrrole-3-carboxamide derivative and the subsequent removal of the tert-butyl protecting group.

Step-by-Step Methodology:

-

Amide Coupling:

-

Dissolve 1-tert-butyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 1-tert-butyl-1H-pyrrole-3-carboxamide.

-

-

Deprotection of the tert-Butyl Group (if required):

-

Dissolve the purified 1-tert-butyl-1H-pyrrole-3-carboxamide in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting N-H pyrrole derivative as needed.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for pyrrole-3-carboxamide derivatives.

In Vitro Assay for CB1 Receptor Inverse Agonism.

This protocol outlines a functional assay to determine the CB1 inverse agonist activity of a test compound using a commercially available cell line expressing the human CB1 receptor and a reporter system, such as a cyclic AMP (cAMP) assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human CB1 receptor in the recommended growth medium.

-

-

Assay Preparation:

-

Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound and a known CB1 inverse agonist (positive control) in assay buffer.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Add the diluted test compounds and controls to the respective wells.

-

Incubate for a specified period at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for the increase in cAMP, which is indicative of inverse agonism.

-

Diagram of CB1 Inverse Agonism Assay Workflow

Caption: Workflow for assessing CB1 inverse agonism.

In Vitro Assay for Mitochondrial Complex II Inhibition.

This protocol describes an enzymatic assay to measure the inhibition of mitochondrial complex II (succinate dehydrogenase) activity.

Step-by-Step Methodology:

-

Mitochondria Isolation:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver) using differential centrifugation.

-

-

Assay Buffer Preparation:

-

Prepare an assay buffer containing potassium phosphate, EDTA, and succinate.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the isolated mitochondria, assay buffer, and the electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

-

Add serial dilutions of the test compound and a known complex II inhibitor (positive control, e.g., malonate).

-

Initiate the reaction by adding the substrate, succinate.

-

-

Measurement:

-

Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of decrease is proportional to the complex II activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Diagram of Complex II Inhibition Assay Workflow

Caption: Workflow for assessing mitochondrial complex II inhibition.

Part 5: Conclusion and Future Perspectives

While 1-tert-butyl-1H-pyrrole-3-carboxylic acid itself is not recognized as a pharmacologically active agent, it serves as an indispensable tool in the synthesis of novel therapeutic candidates. The pyrrole-3-carboxamide derivatives accessible from this starting material have demonstrated significant potential as modulators of the CB1 receptor and mitochondrial complex II.

The continued exploration of the chemical space around the pyrrole-3-carboxylic acid scaffold, facilitated by versatile intermediates like 1-tert-butyl-1H-pyrrole-3-carboxylic acid, holds great promise for the discovery of new drugs with improved efficacy and safety profiles for a variety of diseases. Future research should focus on the design and synthesis of novel derivatives with enhanced selectivity and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable chemical scaffold.

References

-